molecular formula C30H30N4O4 B11624871 4,4'-[(4-ethoxy-3-methoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

4,4'-[(4-ethoxy-3-methoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Cat. No.: B11624871
M. Wt: 510.6 g/mol
InChI Key: FYNVXIRZHARHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[(4-ethoxy-3-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic molecule that features multiple functional groups, including phenyl, pyrazole, methoxy, ethoxy, and hydroxyl groups

Properties

Molecular Formula

C30H30N4O4

Molecular Weight

510.6 g/mol

IUPAC Name

4-[(4-ethoxy-3-methoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C30H30N4O4/c1-5-38-24-17-16-21(18-25(24)37-4)28(26-19(2)31-33(29(26)35)22-12-8-6-9-13-22)27-20(3)32-34(30(27)36)23-14-10-7-11-15-23/h6-18,28,31-32H,5H2,1-4H3

InChI Key

FYNVXIRZHARHMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethoxy-3-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Substitution reactions: Introduction of the phenyl groups and other substituents can be carried out using electrophilic aromatic substitution reactions.

    Etherification and hydroxylation: The ethoxy and methoxy groups can be introduced via etherification reactions, while hydroxyl groups can be added through hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups, potentially forming simpler hydrocarbons.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alkanes, alcohols.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Synthetic intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme inhibitors: Potential use as inhibitors of specific enzymes involved in inflammatory pathways.

    Receptor modulators: May interact with biological receptors to modulate their activity.

Medicine

    Anti-inflammatory agents: Potential use in the development of drugs to treat inflammatory conditions.

    Analgesics: May be explored for pain relief applications.

Industry

    Material science: Possible applications in the development of new materials with specific properties.

    Pharmaceuticals: Use in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 4-[(4-ethoxy-3-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation and pain. It may also modulate receptor activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-ethoxy-3-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol: shares similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of 4-[(4-ethoxy-3-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.